

# t-Boc-N-Amido-PEG11-Tos CAS number and molecular weight.

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Compound of Interest

Compound Name: t-Boc-N-Amido-PEG11-Tos

Cat. No.: B13719824

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## An In-depth Technical Guide to t-Boc-N-Amido-PEG11-Tos

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the heterobifunctional linker, **t-Boc-N-Amido-PEG11-Tos**. This molecule is of significant interest in the fields of bioconjugation, drug delivery, and proteomics due to its polyethylene glycol (PEG) spacer and orthogonal reactive ends. The tert-butyloxycarbonyl (Boc) protected amine and the terminal tosyl group allow for sequential and site-specific conjugation to biomolecules.

## **Core Properties and Molecular Data**

The defining feature of **t-Boc-N-Amido-PEG11-Tos** is its heterobifunctional nature, which enables a two-step conjugation strategy. The tosyl group is an excellent leaving group for nucleophilic substitution reactions, particularly with thiols and amines.[1] The t-Boc protected amine provides a stable, yet readily cleavable, functionality that can be deprotected under mild acidic conditions to reveal a primary amine for subsequent conjugation reactions.[1] The hydrophilic PEG11 spacer enhances the aqueous solubility of the molecule and its conjugates. [1]



Property	Value	Source
CAS Number	1556847-56-3	[2]
Molecular Weight	755.9 g/mol	[2]
Chemical Formula	C34H61NO15S	[2]
Purity	Typically ≥98%	[2]
Solubility	DMSO, DCM, DMF	[2]
Storage	-20°C	[2]

## **Applications in Bioconjugation**

**t-Boc-N-Amido-PEG11-Tos** is a versatile tool for the synthesis of complex biomolecular conjugates, such as antibody-drug conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs). Its orthogonal reactivity allows for the controlled, sequential attachment of two different molecular entities. For example, a thiol-containing biomolecule (like a protein with a cysteine residue) can be reacted with the tosyl group, followed by deprotection of the Boc group to allow a second molecule (such as a small molecule drug with a carboxylic acid) to be coupled to the newly exposed amine.

## **Experimental Protocols**

The following protocols are generalized procedures for the two key reactions involving **t-Boc-N-Amido-PEG11-Tos**: nucleophilic substitution of the tosyl group and deprotection of the Bocamine.

Protocol 1: Nucleophilic Substitution of the Tosyl Group with a Thiol

This protocol describes the conjugation of a thiol-containing molecule (e.g., a cysteine-containing peptide) to the tosyl end of the linker.

Materials:

t-Boc-N-Amido-PEG11-Tos



- Thiol-containing molecule
- Anhydrous, polar aprotic solvent (e.g., DMF or DMSO)
- Base (e.g., Diisopropylethylamine DIPEA)
- Inert gas (e.g., Argon or Nitrogen)

#### Procedure:

- Dissolve the thiol-containing molecule in the anhydrous solvent under an inert atmosphere.
- Add 2-3 equivalents of a non-nucleophilic base, such as DIPEA, to the solution to facilitate
  the formation of the thiolate.
- In a separate vial, dissolve 1.1-1.5 equivalents of t-Boc-N-Amido-PEG11-Tos in the same solvent.
- Add the linker solution to the thiol solution and stir the reaction mixture at room temperature.
- Monitor the reaction progress using an appropriate analytical technique, such as LC-MS, until the starting material is consumed (typically 2-12 hours).
- Upon completion, the product can be purified using standard chromatographic techniques (e.g., reverse-phase HPLC).

#### Protocol 2: t-Boc Deprotection

This protocol describes the removal of the t-Boc protecting group to yield a free primary amine.

#### Materials:

- Boc-protected PEG-conjugate from Protocol 1
- Dichloromethane (DCM)
- Trifluoroacetic acid (TFA)



- Scavenger (e.g., Triisopropylsilane TIS) (Optional, but recommended to prevent side reactions)
- Cold diethyl ether

#### Procedure:

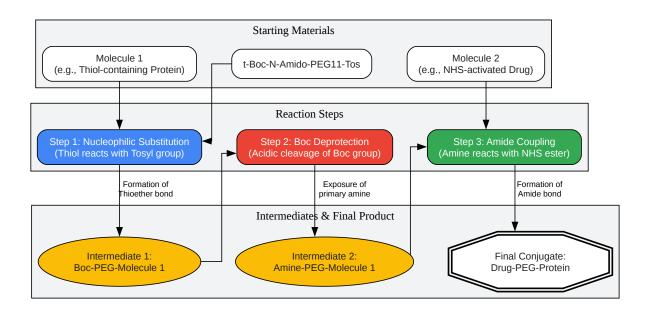
- Dissolve the lyophilized Boc-protected PEG-conjugate in DCM.
- Prepare a deprotection cocktail. A common mixture is 95% TFA, 2.5% water, and 2.5% TIS.
- Add the deprotection cocktail to the dissolved conjugate.
- Stir the reaction mixture at room temperature for 1-2 hours.
- Remove the TFA and DCM under reduced pressure (e.g., using a rotary evaporator or a stream of nitrogen).
- Add cold diethyl ether to the residue to precipitate the deprotected product.
- Centrifuge the mixture to pellet the product and carefully decant the supernatant.
- Wash the pellet with cold diethyl ether two more times to remove residual TFA and scavenger byproducts.
- Dry the final product under vacuum. The resulting primary amine is ready for subsequent conjugation reactions.

## **Visualized Workflow and Signaling Pathways**

Sequential Conjugation Workflow

The following diagram illustrates the logical workflow for a two-step conjugation using **t-Boc-N-Amido-PEG11-Tos**.





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Caption: Sequential conjugation workflow using **t-Boc-N-Amido-PEG11-Tos**.

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### References

- 1. t-Boc-N-Amido-PEG11-Tos, 1556847-56-3 | BroadPharm [broadpharm.com]
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